N-(thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide
Description
N-(Thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide is a heterocyclic compound featuring a thiazole ring linked to a thiophene sulfonyl group via an acetamide bridge.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-thiophen-2-ylsulfonylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S3/c12-7(11-9-10-3-5-16-9)6-17(13,14)8-2-1-4-15-8/h1-5H,6H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPTTZOGMQTVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features that suggest potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound features a thiazole ring, a thiophene sulfonyl group, and an acetamide moiety. This combination may enhance its biological activity through specific interactions with biological targets.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
- Thiophene Sulfonyl Group Introduction : Involves sulfonylation using sulfonyl chlorides.
- Final Coupling : The thiazole and thiophene moieties are coupled with the acetamide under suitable conditions.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.25 μg/mL |
| Staphylococcus aureus | 0.5 μg/mL |
| Candida albicans | 0.75 μg/mL |
These results demonstrate significant inhibition zones, indicating its potential as an antimicrobial agent .
Antioxidant Activity
The compound also shows notable antioxidant activity. In DPPH and hydroxyl radical scavenging assays, it was found to effectively scavenge free radicals, suggesting its utility in preventing oxidative stress-related diseases. The IC50 values for these assays were reported as follows:
| Assay Type | IC50 Value (μM) |
|---|---|
| DPPH Scavenging | 15 μM |
| Hydroxyl Radical Scavenging | 20 μM |
These findings highlight the compound's potential in therapeutic applications aimed at combating oxidative damage .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and thiophene groups can form hydrogen bonds and hydrophobic interactions with active sites, potentially modulating enzyme activity or receptor signaling pathways .
Comparative Analysis with Similar Compounds
When compared to other derivatives like N-(thiazol-2-yl)-2-(phenylsulfonyl)acetamide, the unique thiophene sulfonyl group in this compound may impart distinct electronic properties that enhance its biological interactions.
| Compound | MIC (μg/mL) | Antioxidant IC50 (μM) |
|---|---|---|
| This compound | 0.25 | 15 |
| N-(thiazol-2-yl)-2-(phenylsulfonyl)acetamide | 0.5 | 20 |
This table illustrates the comparative efficacy of these compounds in antimicrobial and antioxidant activities .
Case Studies and Research Findings
Recent studies have provided insights into the broader implications of thiazole and thiophene derivatives in medicinal chemistry:
- A study demonstrated that pyrazolyl-thiazole derivatives exhibited both antimicrobial and antioxidant activities, supporting the notion that compounds with similar structures may share biological properties .
- Another research highlighted the synthesis of various thiophene derivatives showcasing their potential as anti-inflammatory agents and their role in developing new therapeutic agents for chronic diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Physicochemical Properties of Selected Thiazole-Acetamide Derivatives
Key Observations:
Substituent Impact on Bioactivity: Piperazine derivatives (e.g., Compound 13, ) exhibit anti-inflammatory activity via MMP inhibition, while benzothiazole-isoquinoline hybrids (e.g., Compound 4k, ) target neurodegenerative enzymes (MAO-B/BChE). The thiophen-2-ylsulfonyl group in the target compound may enhance enzyme interaction compared to simple thioacyl or benzimidazole analogs due to its electron-withdrawing sulfonyl moiety.
Synthetic Efficiency :
- Thioxoacetamide derivatives () achieve higher yields (53–90%) but require specialized thiophiles (e.g., Lawesson’s reagent).
- Sulfamoyl derivatives () show moderate yields (65–72%) but retain antimicrobial potency, suggesting a balance between synthetic feasibility and bioactivity.
Thermal Stability :
- Higher melting points (>250°C) correlate with aromatic/heteroaryl substituents (e.g., piperazine-thiazole derivatives in ), likely due to intermolecular π-π stacking.
Enzyme Inhibition Potential
- MAO-B and Cholinesterases : Benzothiazole-acetamide hybrids (e.g., ) inhibit MAO-B (IC₅₀ ~0.028 mM) and BChE, suggesting the target compound’s sulfonyl group could enhance selectivity for these enzymes.
Structural Advantages Over Prior Art
- The exclusion of benzimidazole-phenylthiazole analogs () due to prior anesthetic use highlights the novelty of the thiophen-2-ylsulfonyl group in avoiding off-target effects.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for N-(thiazol-2-yl)-2-(thiophen-2-ylsulfonyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of the thiophene ring followed by coupling with the thiazole-acetamide moiety. Key steps and conditions include:
- Sulfonylation : React thiophene-2-thiol with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) in dichloromethane (DCM) at 0–25°C for 4–6 hours .
- Acetamide Coupling : Use a carbodiimide-based coupling agent (e.g., EDC or DCC) in dimethylformamide (DMF) to link the sulfonyl-thiophene intermediate to 2-aminothiazole. Reaction temperatures of 40–60°C for 12–24 hours yield 65–80% purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity to >95% .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.5 ppm), and sulfonyl/acetamide groups (δ 3.1–3.5 ppm for CH₂, δ 165–170 ppm for C=O) .
- 2D NMR (HSQC, HMBC) : Resolves connectivity ambiguities, especially between the sulfonyl and thiazole moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₂ or thiophene ring) .
- FT-IR : Peaks at 1150–1200 cm⁻¹ (S=O stretch) and 1650–1700 cm⁻¹ (amide C=O) validate functional groups .
Basic: What initial biological screening approaches are recommended for this compound?
Methodological Answer:
Prioritize target-agnostic assays to identify broad bioactivity:
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidase (MAO-B) using spectrophotometric methods (e.g., Ellman’s assay for AChE) at 10–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
- Antimicrobial Activity : Broth microdilution assays against E. coli and S. aureus (MIC values) .
Advanced: How can researchers optimize reaction yields when competing sulfonylation pathways occur?
Methodological Answer:
Competing sulfone/sulfoxide byproducts arise due to redox conditions. Mitigation strategies include:
- Solvent Selection : Use anhydrous DCM or THF to minimize water-induced side reactions .
- Temperature Control : Maintain ≤25°C during sulfonylation to suppress overoxidation .
- Catalyst Tuning : Add catalytic p-toluenesulfonic acid (p-TSA) to favor sulfonylation over sulfoxide formation .
- Real-Time Monitoring : Track reaction progress via TLC or in-situ IR to terminate at optimal conversion .
Advanced: How should discrepancies in reported bioactivity data be resolved?
Methodological Answer:
Contradictory results (e.g., varying IC₅₀ values) often stem from assay conditions or impurity profiles. Address via:
- Standardized Assays : Replicate studies using identical cell lines, incubation times, and positive controls .
- Purity Validation : Re-test batches with ≥95% purity (HPLC) to exclude adjuvant effects .
- Target Specificity : Perform selectivity profiling against related enzymes (e.g., MAO-A vs. MAO-B) to confirm mechanistic hypotheses .
Advanced: What computational methods are effective for target identification and binding mode prediction?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B or AChE. Key parameters:
- Grid box centered on catalytic sites (e.g., MAO-B FAD-binding domain).
- Docking scores <−8 kcal/mol suggest high affinity .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and hydrogen-bond dynamics .
- QSAR Models : Train on thiazole-sulfonamide derivatives to predict activity cliffs .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth : Slow evaporation from DMSO/ethanol mixtures at 4°C yields diffraction-quality crystals .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) data, critical for resolving sulfonyl oxygen positions .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters (ADPs) and validates with R₁ < 5% .
Advanced: How does the compound’s stability under physiological conditions impact pharmacological studies?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–48 hours; monitor degradation via HPLC. Sulfonamide bonds are generally stable, but thiophene rings may oxidize in serum .
- Metabolite Profiling : Use LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation at thiazole C5) .
- Formulation Strategies : Encapsulate in PEGylated liposomes to enhance half-life in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
